Cosalane free acid

CAS No.:

Cat. No.: VC1877385

Molecular Formula: C45H60Cl2O6

Molecular Weight: 767.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H60Cl2O6 |

|---|---|

| Molecular Weight | 767.9 g/mol |

| IUPAC Name | 5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,8R,10S,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C45H60Cl2O6/c1-25(2)8-6-9-26(3)35-14-15-36-32-13-12-30-20-27(16-18-44(30,4)37(32)17-19-45(35,36)5)10-7-11-31(28-21-33(42(50)51)40(48)38(46)23-28)29-22-34(43(52)53)41(49)39(47)24-29/h11,21-27,30,32,35-37,48-49H,6-10,12-20H2,1-5H3,(H,50,51)(H,52,53)/t26-,27+,30?,32+,35?,36?,37?,44+,45-/m1/s1 |

| Standard InChI Key | VOJOOGPALCATLT-WOMDUAFOSA-N |

| Isomeric SMILES | C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3[C@H]2CCC4[C@@]3(CC[C@@H](C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |

| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |

Introduction

Chemical Structure and Properties

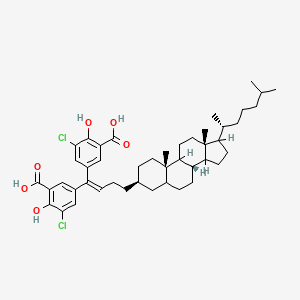

Cosalane free acid (Chemical formula: C45H60Cl2O6) is a highly lipophilic compound with a molecular weight of 767.9 g/mol . The structure features a disalicylmethane unit linked to C-3 of cholestane by a three-carbon linker, synthesized from commercially available starting materials through a convergent route . The chemical name is 5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid .

The structural configuration of cosalane free acid includes two chloro-substituted hydroxycarboxy aromatic rings connected by a carbon chain to a steroid-like scaffold . This unique arrangement contributes to its significant lipophilicity, which influences both its biological activity and pharmacokinetic properties.

Physical Properties

Mechanism of Action

Cosalane free acid exhibits a multifaceted mechanism of action, which contributes to its broad-spectrum antiviral and immunomodulatory activities. Research indicates several distinct mechanisms through which this compound exerts its effects.

Human Immunodeficiency Virus Inhibition

Cosalane was designed as an inhibitor of Human Immunodeficiency Virus (HIV) replication and demonstrates activity against a broad range of viral targets . Time-of-addition experiments indicate that cosalane prevents the cytopathic effect of HIV by acting earlier than reverse transcription in the viral replication cycle .

The primary mechanism appears to involve two distinct processes:

-

Inhibition of glycoprotein 120 (gp120)-CD4 binding

-

Inhibition of a post-attachment event prior to reverse transcription

Additionally, cosalane demonstrates inhibitory effects on HIV-1 reverse transcriptase and protease enzymes, though these appear to be secondary mechanisms . The compound shows efficacy against laboratory strains, drug-resistant isolates, and clinical HIV-1 isolates, as well as HIV-2 and Rauscher murine leukemia virus .

CC-Chemokine Receptor 7 Inhibition

Recent investigations have identified cosalane free acid as a potent inhibitor of both human and murine CC-chemokine receptor 7 (CCR7) . This G protein-coupled receptor plays a critical role in the migration of lymphocytes into secondary lymphoid tissues . Cosalane inhibits CCR7 activation in response to both CCL19 and CCL21 agonists at physiologically relevant concentrations .

The inhibition is durable, persisting even after cellular incubation periods followed by washout procedures . This finding suggests potential applications for cosalane in addressing CCR7-associated disease processes, which could expand its therapeutic utility beyond antiviral applications.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of cosalane free acid presents significant challenges for drug development, primarily due to its extreme lipophilicity and resulting poor oral bioavailability.

Absorption and Bioavailability

Oral bioavailability of cosalane is extremely poor (<1%), limiting its potential as an orally administered therapeutic . This low bioavailability appears to be primarily due to its limited aqueous solubility and extensive protein binding .

Transcellular permeability studies using Caco-2 cell monolayers have demonstrated extremely low permeability values (Papp = 4.494 × 10^-8 cm/s), with diffusion kinetically regulated by the equilibrium between protein-bound and free drug partitioning into cell membranes .

Studies have revealed a characteristic disparity between the kinetics of cosalane uptake from apical donor solutions and efflux into basolateral receiver compartments:

-

Apical uptake is rapid, exhibiting exponential kinetics and reaching equilibrium within 60 minutes

-

Appearance in the basolateral compartment is slow but linear over time

The effect of p-glycoprotein on cosalane efflux appears negligible, suggesting that alternative mechanisms limit its transcellular transport .

Distribution and Metabolism

Following intravenous administration, cosalane accumulates at high concentrations in the liver, but demonstrates notable resistance to hepatic metabolism . No detectable metabolites were found in Caco-2 cell incubations, suggesting limited metabolic transformation .

Enhancement Strategies

Various approaches have been investigated to enhance the transport and bioavailability of cosalane:

*Resulted in higher transport of 14C mannitol marker but increased cellular damage

The mechanism of enhancement appears to vary by agent:

-

Cyclodextrins: Primarily through alteration of membrane fluidity

Protein Binding Properties

Cosalane free acid demonstrates extensive binding to various proteins, which significantly impacts its pharmacokinetic properties and biological activities.

Serum Albumin Binding

The compound binds extensively to both human serum albumin (HSA) and bovine serum albumin (BSA), requiring 500-550 moles of cosalane to saturate 1 mole of protein . This extraordinary binding capacity reflects the compound's extreme lipophilicity.

The binding isotherm deviates from a rectangular hyperbola, suggesting self-association of the ligand . Competitive inhibition studies reveal that cosalane binds primarily to the warfarin site on HSA with a Ki of 1.24 ± 0.24 nM . Salicylic acid decreases cosalane binding to HSA by one order of magnitude .

Glycoprotein Binding

Cosalane demonstrates lower but still significant binding to glycoproteins:

| Protein | Binding Stoichiometry (mol/mol) | Reference |

|---|---|---|

| Human Serum Albumin (HSA) | 500-550 | |

| Bovine Serum Albumin (BSA) | 500-550 | |

| α1-acid glycoprotein (AAG) | 30-50 | |

| Mucin | 30-50 |

The extensive protein binding appears to be a significant factor limiting cosalane's bioavailability. In transport studies, the presence of bovine serum albumin significantly reduced cosalane uptake .

Structural Analogs and Derivatives

Research efforts have focused on developing analogs and derivatives of cosalane with improved pharmacological properties while maintaining or enhancing therapeutic efficacy.

Amino Acid Derivatives

Amino acid derivatives of cosalane have been synthesized utilizing peptide chemistry techniques . These modifications aim to improve water solubility while preserving antiviral activity.

Bile Acid Analogs

Synthesis and evaluation of bile acid analogs of cosalane have been reported, with some demonstrating enhanced anti-HIV activity compared to the parent compound . These structural modifications represent strategic efforts to optimize pharmacokinetic properties while maintaining therapeutic efficacy.

Enhanced Permeability Analogs

Several cosalane analogs (EH-3-39, EH-3-55, and EH-3-57) have demonstrated significantly improved permeability across Caco-2 cell monolayers compared to the parent compound, particularly in the presence of bile salt sodium desoxycholate . These structural modifications represent promising approaches for addressing the bioavailability limitations of cosalane.

Research Challenges and Future Directions

Despite cosalane's promising biological activities, significant challenges must be addressed to advance its therapeutic potential.

Bioavailability Optimization

The extremely poor oral bioavailability (<1%) represents a major challenge . Future research directions should focus on:

-

Developing improved formulation strategies

-

Creating structurally modified analogs with enhanced permeability

-

Exploring alternative delivery routes

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could identify the essential structural elements required for biological activity, potentially leading to simplified analogs with improved pharmacokinetic properties.

Expanded Clinical Applications

The newly discovered CCR7 inhibitory activity opens potential applications beyond antiviral therapy . Further investigation into cosalane's effects on inflammatory and immune-mediated conditions could expand its therapeutic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume